2,2-((1S,2S)-1,2-Cyclohexanediylbis((e
Overview
Description
2,2-((1S,2S)-1,2-Cyclohexanediylbis((e is a useful research compound. Its molecular formula is C40H60N4O2 and its molecular weight is 628.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Implications and Analytical Techniques
Flame Retardant Identification in Arctic Beluga : The novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), primarily used as an additive flame retardant, was identified in Canadian Arctic beluga. It's comprised mainly of two diastereoisomers, with the beta-isomer detected in several samples, highlighting its environmental presence and the importance of understanding its distribution and impact (Tomy et al., 2008).
Thermal Stability of Flame Retardant Isomers : The study on the thermal stabilities and structure of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) isomers revealed their thermal sensitivity and the potential for isomer interconversion at high temperatures. This provides valuable information for assessing the environmental and health impacts of these flame retardants and the conditions that might affect their stability and composition (Arsenault et al., 2008).
Chemical Synthesis and Catalysis
Alkyl-Alkyl Suzuki Cross-Couplings : A commercially available 1,2-diamine facilitates metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This offers a novel method for alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes, expanding the scope and efficiency of cross-coupling reactions (Saito & Fu, 2007).
Catalytic Systems for Sulfide Synthesis : The Cu-catalytic system using cis-1,2-cyclohexanediol shows high activity and versatility for the synthesis of various sulfides, including aryl, heteroaryl, and vinyl sulfides. This system demonstrates a notable level of functional group tolerance, mild reaction conditions, and high yields, making it a valuable method in synthesizing biologically important compounds (Kabir et al., 2010).
Organocatalytic Reaction for Spirocyclohexanes : A unique organocatalytic reaction involving 2-arylideneindane-1,3-diones and aldehydes produces fully substituted cyclohexanes bearing all-carbon quaternary centers. The reaction, yielding dispirocyclohexanes with high stereoselectivity, represents a significant advancement in constructing complex molecular architectures (Kuan et al., 2013).
Properties
IUPAC Name |
4-tert-butyl-2-[[(1S,2S)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3/t35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFCHMBYWXSLV-ZPGRZCPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@H]2CCCC[C@@H]2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746173 | |
Record name | (6E,6'E)-6,6'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(piperidin-1-yl)methyl]cyclohexa-2,4-dien-1-one} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478282-27-8 | |
Record name | (6E,6'E)-6,6'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(piperidin-1-yl)methyl]cyclohexa-2,4-dien-1-one} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(e)(nitrilomethylidyne)]] bis [4-(tert-butyl)-6-(4-piperdinylmethyl)phenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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